Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate
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Overview
Description
Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate is a chemical compound with a unique structure that combines a thieno[3,2-c]pyridine core with a methyl ester and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and neuroprotective properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions result in neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with similar anti-inflammatory properties.
3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide: Another related molecule with reported anti-inflammatory activity.
Uniqueness
Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thieno[3,2-c]pyridine core with a hydroxyl and methyl ester group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-5-4-15-8-6(10(13)14-2)3-11-9(12)7(5)8/h3-4H,1-2H3,(H,11,12) |
InChI Key |
SVZNDDIFRYDWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC=C2C(=O)OC |
Origin of Product |
United States |
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